2-chloro-N-methyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a methyl group and a 4-methylphenyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylacetanilide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Oxidation Reactions: N-oxide derivatives of the original compound.
Reduction Reactions: Corresponding alcohols or amines.
Scientific Research Applications
2-chloro-N-methyl-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chlorine atom and the acetamide moiety play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methylphenyl)acetamide: Similar structure but lacks the methyl group on the nitrogen.
N-methyl-N-(4-methylphenyl)acetamide: Similar structure but lacks the chlorine atom.
2-chloro-N-methyl-N-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
2-chloro-N-methyl-N-(4-methylphenyl)acetamide is unique due to the presence of both the chlorine atom and the methyl group on the nitrogen, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
82577-42-2 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.7 |
Purity |
90 |
Origin of Product |
United States |
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